

1-(2-Chloroethoxy)-4-methoxybenzene structure elucidation

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Compound of Interest

Compound Name: 1-(2-Chloroethoxy)-4-methoxybenzene

CAS No.: 3383-74-2

Cat. No.: B1278227

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An In-depth Technical Guide: Structure Elucidation of **1-(2-Chloroethoxy)-4-methoxybenzene**

Introduction: The Imperative of Structural Certainty

In the realm of chemical and pharmaceutical sciences, the precise molecular structure of a compound is its fundamental identity. It dictates its physical properties, reactivity, and, critically, its biological activity. The process of structure elucidation is, therefore, not merely an academic exercise but a cornerstone of drug discovery, process development, and materials science. This guide provides a comprehensive, field-proven methodology for the unambiguous structural determination of **1-(2-chloroethoxy)-4-methoxybenzene** (CAS No: 3383-74-2), a substituted aromatic ether.^{[1][2]}

The target molecule, with the molecular formula $C_9H_{11}ClO_2$, serves as a valuable intermediate in the synthesis of more complex molecules, including materials for solar cells and organic light-emitting diodes.^[1] Our approach is not a linear checklist but an integrated, self-validating workflow. We will leverage a synergistic combination of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. Each technique provides

a unique piece of the structural puzzle, and their combined data streams converge to a single, irrefutable conclusion.

Visualizing the Target Structure

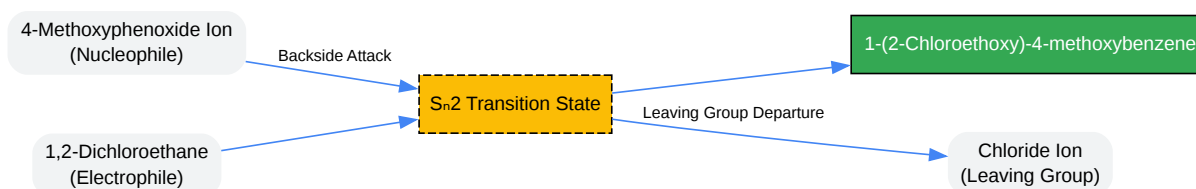
Before delving into the analytical techniques, let us visualize the proposed structure of our target compound.

Caption: Proposed structure of **1-(2-chloroethoxy)-4-methoxybenzene**.

Part 1: Contextual Synthesis via Williamson Ether Synthesis

Understanding the synthetic origin of a compound provides a strong hypothesis for its structure. **1-(2-Chloroethoxy)-4-methoxybenzene** is readily prepared via the Williamson ether synthesis, a robust S_N2 reaction.^{[3][4]} This method involves the reaction of an alkoxide (or phenoxide) with a primary alkyl halide.^{[3][5][6]}

Causality of Synthesis Choice: The Williamson synthesis is exceptionally versatile for creating asymmetrical ethers.^[3] In this case, reacting the sodium salt of 4-methoxyphenol with an excess of a dihaloalkane like 1,2-dichloroethane is an efficient route. The phenoxide is an excellent nucleophile, and the primary carbon on the dichloroethane is a suitable electrophile for an S_N2 attack, minimizing competing elimination reactions.^{[4][7]}



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Caption: S_N2 mechanism for the synthesis of the target compound.

Part 2: Mass Spectrometry – Determining the Molecular Blueprint

Mass spectrometry is the first-line technique to determine the molecular weight and infer the elemental formula of the analyte.

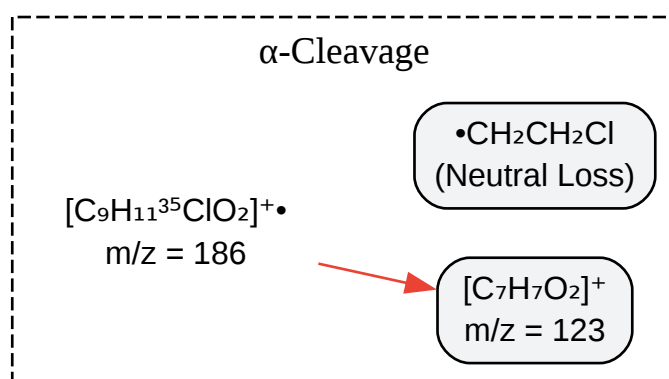
Experimental Protocol: Electron Ionization (EI-MS)

- **Sample Introduction:** A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument.
- **Ionization:** The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion ($M^{+\bullet}$).
- **Rationale:** EI is chosen for its ability to induce reproducible and extensive fragmentation.^[8] This fragmentation provides a "fingerprint" that is invaluable for structural elucidation, revealing the nature of the molecule's constituent parts.
- **Analysis:** The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

Data Analysis and Interpretation

The molecular formula $C_9H_{11}ClO_2$ predicts a monoisotopic mass of 186.04 g/mol for the ^{35}Cl isotope and 188.04 g/mol for the ^{37}Cl isotope.

- **Molecular Ion ($M^{+\bullet}$):** The key diagnostic is the presence of two peaks for the molecular ion, separated by 2 m/z units. This is the characteristic isotopic signature of a molecule containing one chlorine atom. The peak at m/z 186 (M^+) should have an intensity roughly three times that of the peak at m/z 188 ($M+2$), reflecting the natural abundance of ^{35}Cl (~75.8%) and ^{37}Cl (~24.2%).
- **Key Fragmentation:** Ether fragmentation often proceeds via cleavage alpha to the oxygen atom or inductive cleavage.^{[9][10]} A primary fragmentation pathway would be the cleavage of the C-C bond in the ethoxy chain.



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Caption: A plausible EI-MS fragmentation pathway for the target molecule.

m/z (for ^{35}Cl)	Proposed Fragment Ion	Causality
186, 188	$[C_9H_{11}ClO_2]^+\bullet$	Molecular ion peak ($M^+\bullet$) and its chlorine isotope ($M+2$). Confirms molecular weight and presence of one Cl atom.
123	$[C_7H_7O_2]^+$	Loss of the $\bullet CH_2CH_2Cl$ radical via cleavage of the ether C-O bond.
108	$[C_6H_4O_2]^+\bullet$	Loss of a methyl radical from the m/z 123 fragment, followed by rearrangement.
63, 65	$[C_2H_2Cl]^+$	Cleavage resulting in the chloroethyl cation. The m/z 65 peak corresponds to the ^{37}Cl isotope.

Part 3: Infrared (IR) Spectroscopy – Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing definitive evidence for the presence of specific functional groups.[11]

Experimental Protocol: Neat Liquid Film

- **Sample Preparation:** As **1-(2-chloroethoxy)-4-methoxybenzene** is a liquid at room temperature, the simplest and cleanest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[12]
- **Rationale:** This method avoids the use of solvents, which would introduce their own interfering absorptions.[12] It provides a concentrated sample path for clear detection of all functional groups. Attenuated Total Reflectance (ATR) is also an excellent, preparation-free alternative.[13][14]
- **Analysis:** The prepared sample is placed in the spectrometer, and an infrared spectrum is recorded, typically from 4000 cm^{-1} to 600 cm^{-1} .

Data Analysis and Interpretation

The IR spectrum will confirm the presence of the aromatic ring, the ether linkages, and the alkyl halide moiety.

Wavenumber (cm ⁻¹)	Vibration Type	Assignment and Significance
~3070 - 3030	Aromatic C-H Stretch	Confirms the presence of hydrogens attached directly to the benzene ring.
~2960 - 2850	Aliphatic C-H Stretch	Indicates the C-H bonds of the methoxy (-OCH ₃) and ethoxy (-OCH ₂ CH ₂ Cl) groups.
~1610, ~1500	Aromatic C=C Stretch	These two sharp bands are characteristic of the benzene ring itself.
~1250 (strong)	Aryl-Alkyl Ether C-O Stretch	A very strong and prominent band, confirming the Ar-O-CH ₂ linkage. [15]
~1040 (strong)	Alkyl Ether C-O Stretch	Indicates the O-CH ₃ linkage.
~830 (strong)	Aromatic C-H Out-of-Plane Bend	This strong absorption is highly diagnostic for 1,4-disubstitution (para) on a benzene ring. [16]
~750 - 650	C-Cl Stretch	A band in this region confirms the presence of the chloroalkane functionality.

Part 4: Nuclear Magnetic Resonance (NMR) – Mapping the H-C Framework

NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the connectivity of atoms in a molecule.[\[15\]](#)[\[17\]](#)

Experimental Protocol

- Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice. It is relatively inexpensive, dissolves a wide range of organic compounds, and has a well-known residual

proton signal at ~7.26 ppm that is unlikely to interfere with the analyte's signals.[18][19][20]

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of CDCl₃ in a standard 5 mm NMR tube.[19] Ensure the sample is free of particulate matter.
- Analysis: Acquire both ¹H and ¹³C NMR spectra. Modern spectrometers can also perform 2D experiments (like COSY and HSQC) if further confirmation of connectivity is needed.

¹H NMR Data Analysis and Interpretation (400 MHz)

The ¹H NMR spectrum provides four key pieces of information: chemical shift (electronic environment), integration (number of protons), multiplicity (neighboring protons), and coupling constants (connectivity).

Chemical Shift (δ , ppm)	Integration	Multiplicity	Assignment	Rationale
~6.88	2H	Doublet (d)	H-b (Aromatic)	These are the 2 protons ortho to the electron-donating $-OCH_3$ group. They are shielded and thus appear upfield. They are split into a doublet by their neighbors (H-a).
~6.84	2H	Doublet (d)	H-a (Aromatic)	These are the 2 protons ortho to the electron-withdrawing $-OCH_2CH_2Cl$ group. They are slightly deshielded relative to H-b. They are split into a doublet by their neighbors (H-b). The combination of two doublets is characteristic of a para-substituted ring.
~4.18	2H	Triplet (t)	$-OCH_2-CH_2Cl$	These protons are attached to a carbon bonded to an oxygen atom, causing a

significant downfield shift. They are split into a triplet by the two adjacent $-CH_2Cl$ protons ($n+1 = 2+1 = 3$).

~3.82	2H	Triplet (t)	$-OCH_2-CH_2Cl$	These protons are attached to a carbon bonded to the electronegative chlorine atom, shifting them downfield. They are split into a triplet by the two adjacent $-OCH_2-$ protons ($n+1 = 2+1 = 3$).
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~3.79	3H	Singlet (s)	$-OCH_3$	These three protons are on the methoxy group. They have no adjacent proton neighbors, so they appear as a sharp singlet.
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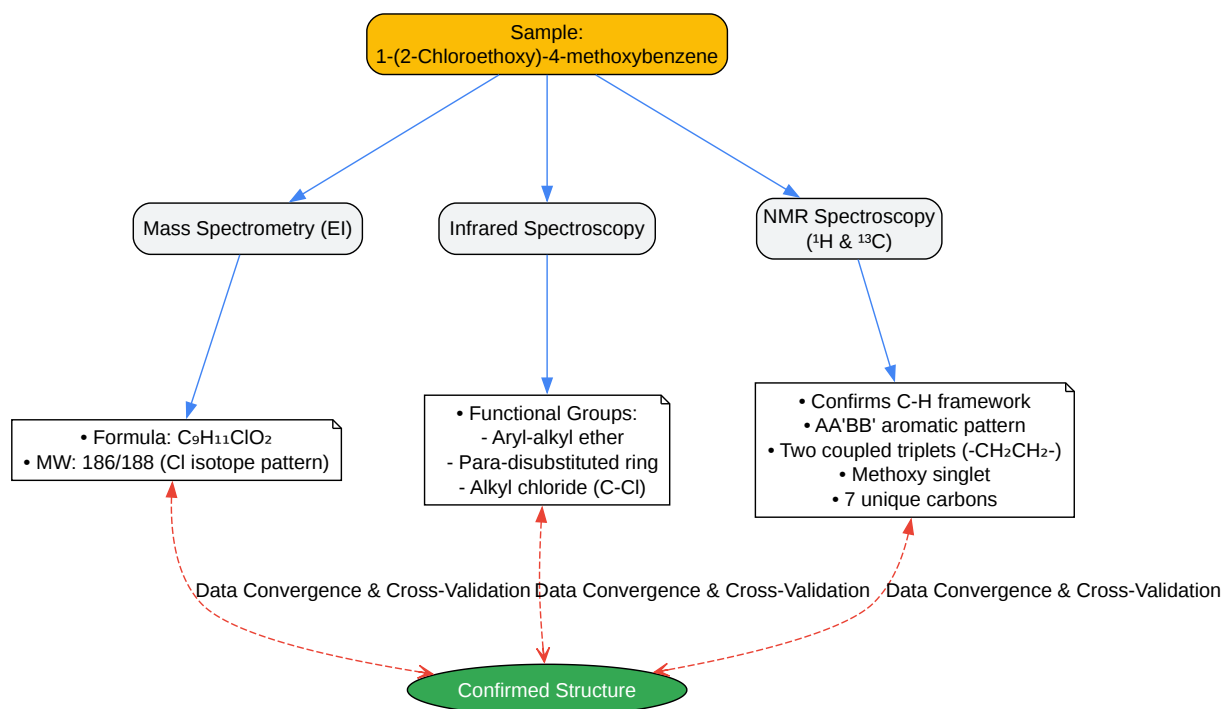
¹³C NMR Data Analysis and Interpretation (100 MHz)

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature. Due to the symmetry of the para-substituted ring, only 7 distinct carbon signals are expected.

Chemical Shift (δ , ppm)	Assignment	Rationale
~154.0	C-4 (Ar-OCH ₃)	Quaternary aromatic carbon directly attached to the methoxy oxygen. Highly deshielded.
~153.2	C-1 (Ar-OEtCl)	Quaternary aromatic carbon directly attached to the chloroethoxy oxygen. Deshielded.
~115.8	C-2, C-6 (Ar-CH)	The two aromatic carbons ortho to the -OCH ₂ CH ₂ Cl group.
~114.8	C-3, C-5 (Ar-CH)	The two aromatic carbons ortho to the -OCH ₃ group. Shielded by the electron-donating effect.
~68.5	-OCH ₂ -CH ₂ Cl	The carbon of the ethoxy group bonded to oxygen. Deshielded by the oxygen atom.
~55.7	-OCH ₃	The carbon of the methoxy group. Its chemical shift is highly characteristic.
~41.6	-OCH ₂ -CH ₂ Cl	The carbon of the ethoxy group bonded to chlorine. Deshielded by the chlorine atom.

Part 5: Integrated Workflow and Final Confirmation

No single technique provides the complete picture. The power of this methodology lies in the convergence of all data streams to validate a single, unambiguous structure.



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Caption: The integrated workflow for structure elucidation.

The process is self-validating:

- MS provides the molecular formula (C₉H₁₁ClO₂) and the presence of chlorine.

- IR confirms the key functional groups predicted by this formula: an ether, a para-substituted aromatic ring, and a C-Cl bond.
- NMR provides the final, definitive proof. The ^1H NMR integration ($2\text{H}+2\text{H}+2\text{H}+2\text{H}+3\text{H} = 11\text{H}$) and the number of ^{13}C signals (7) perfectly match the proposed structure. The splitting patterns (two aromatic doublets, two coupled triplets) and chemical shifts precisely map the connectivity of the chloroethoxy group, the methoxy group, and their para-orientation on the benzene ring.

Each piece of evidence supports the others, leaving no ambiguity.

Conclusion

The structural elucidation of **1-(2-chloroethoxy)-4-methoxybenzene** is a clear demonstration of the modern analytical workflow. Through the logical and synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, we move from a simple molecular formula to a complete and confident three-dimensional understanding of the molecule. This rigorous, evidence-based approach ensures the scientific integrity required for advanced research and development in the chemical and pharmaceutical industries.

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